molecular formula C10H14N2O4S B2441315 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903538-48-6

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2441315
CAS RN: 1903538-48-6
M. Wt: 258.29
InChI Key: DPSKJEGQPSUQSQ-UHFFFAOYSA-N
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Description

“1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The chemical structures of the newly prepared compounds are usually confirmed by (1)H NMR, (13)C NMR and ESI-HRMS spectra data .


Molecular Structure Analysis

The five-membered pyrrolidine ring in “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is one of the nitrogen heterocycles. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” can be found in databases like PubChem . These databases provide information on structure, chemical names, classification, patents, literature, biological activities, and more .

Scientific Research Applications

properties

IUPAC Name

1-(1-cyclopropylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c13-9-3-4-10(14)12(9)7-5-11(6-7)17(15,16)8-1-2-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSKJEGQPSUQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

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